molecular formula C10H9NO3 B139571 7-Methoxy-1H-indole-3-carboxylic acid CAS No. 128717-77-1

7-Methoxy-1H-indole-3-carboxylic acid

Cat. No.: B139571
CAS No.: 128717-77-1
M. Wt: 191.18 g/mol
InChI Key: MSALXMDIYCKASR-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Development

  • 7-Methoxy-1H-indole-3-carboxylic acid and its derivatives play a significant role in the synthesis of novel compounds. For instance, Xin-ying Wang et al. (2016) utilized 2-methylindole-3-acetic acid and its 5-methoxy derivative to synthesize novel indole-benzimidazole derivatives, highlighting the utility of indole carboxylic acids in producing combined structures with potential biological activities (Wang et al., 2016).

Medicinal Chemistry

  • In the field of medicinal chemistry, derivatives of this compound have been identified as potent and selective antagonists in pharmacological studies. Hua-yan Chen et al. (2016) discovered a derivative that acts as a novel and highly potent CysLT1 antagonist, highlighting its potential in therapeutic applications (Chen et al., 2016).

Chemical and Pharmaceutical Synthesis

  • The compound is integral in various chemical synthesis processes. For example, Jing Zheng et al. (2014) reported a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, demonstrating the compound's versatility in creating diverse products through selective bond formation (Zheng et al., 2014).

Material Science and Spectroscopy

  • In material science, derivatives of this compound have been used in spectroscopic studies. M. S. Almutairi et al. (2017) profiled a derivative, Methyl 5-methoxy-1H-indole-2-carboxylate, using various spectroscopic techniques, illustrating its potential in understanding the electronic nature and reactivity of such molecules (Almutairi et al., 2017).

Mechanism of Action

Target of Action

7-Methoxy-1H-indole-3-carboxylic acid is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in the development of new derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan, catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indolepropionic acid (IPA), another indole derivative, can be converted into indoleacrylic acid (IA) and further conjugated with glycine to produce indoleacryloyl glycine in the liver .

Pharmacokinetics

For instance, the liver plays a key role in the metabolism of indole derivatives .

Result of Action

Indole derivatives have been shown to have diverse biological activities, suggesting that they can modulate a variety of cellular processes .

Action Environment

The action of this compound, like other indole derivatives, can be influenced by environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota could potentially affect the action, efficacy, and stability of this compound.

Properties

IUPAC Name

7-methoxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSALXMDIYCKASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567777
Record name 7-Methoxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128717-77-1
Record name 7-Methoxy-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128717-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Preparation of 5 was based on a procedure for the synthesis of indole-3-carboxylic acid reported by R. K. Mackie et al. [supra]. To a 200-mL round bottom flask, 2.369 g of 4 (9.75 mmol) was added. Compound 4 was dissolved in 19 mL of absolute ethanol and 53 mL of 5N aqueous sodium hydroxide, refluxed overnight, and allowed to cool. The ethanol was removed by rotary evaporation, and the resulting solution was extracted with two 25-mL portions of diethyl ether. The aqueous solution was acidified with concentrated hydrochloric acid, and the peach-colored precipitate was collected. Recrystallization from hot aqueous ethanol (50:50 ethanol:water) yielded 0.883 g (47%) of 5 as cream-colored crystals: 1H NMR (acetone-d6) δ 3.95 (s, 3H, OCH3), 6.76 (d, 1H, J=7.3 Hz), 7.10 (app. t, 1H, J=8 Hz), 7.71 (d, 1H, J=8.5 Hz), 7.95 (m, 1H), 11.0 (br s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
2.369 g
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
53 mL
Type
solvent
Reaction Step Four
Name
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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